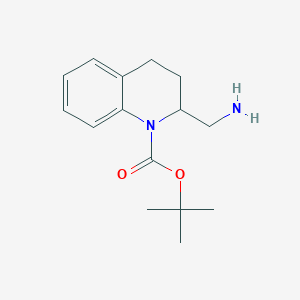

2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 2-(aminomethyl)-3,4-dihydro-2H-quinoline-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-12(10-16)9-8-11-6-4-5-7-13(11)17/h4-7,12H,8-10,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWPOCVIPRLCCHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CCC2=CC=CC=C21)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373390 | |

| Record name | 2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

811842-15-6 | |

| Record name | 2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 811842-15-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline chemical properties

An In-depth Technical Guide: Chemical Properties and Applications of 2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline

Introduction: The Strategic Value of a Privileged Scaffold

The 1,2,3,4-tetrahydroquinoline core is a well-established "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure is found in a multitude of natural products and synthetic pharmaceuticals, exhibiting a wide array of biological activities including antiarrhythmic, antiviral, and antimalarial properties[1]. The strategic functionalization of this core allows for the systematic exploration of chemical space to optimize drug-receptor interactions.

This guide focuses on This compound , a key building block designed for this purpose. The molecule is bifunctional, featuring a primary amine on a methylene spacer at the C2 position and a Boc-protected secondary amine as part of the heterocyclic ring. This differential protection is the cornerstone of its utility, enabling chemists to selectively functionalize the primary amine while the core nitrogen remains inert. We will explore the physicochemical properties, synthesis, reactivity, and applications of this versatile intermediate, providing researchers and drug development professionals with a comprehensive technical overview.

Core Chemical and Physical Properties

This compound is a stable, solid compound at room temperature, typically supplied with a purity of 98% or higher[2][3]. Its properties are defined by the interplay between the lipophilic Boc group, the aromatic ring, and the basic primary amine.

| Property | Data | Source(s) |

| IUPAC Name | tert-butyl 2-(aminomethyl)-3,4-dihydro-2H-quinoline-1-carboxylate | [3] |

| CAS Number | 811842-15-6 | [2][3][4] |

| Molecular Formula | C15H22N2O2 | [3][4] |

| Molecular Weight | 262.35 g/mol | [3] |

| Purity | ≥98% | [2][3] |

| InChI Key | KWPOCVIPRLCCHW-UHFFFAOYSA-N | [3] |

| Canonical SMILES | CC(C)(C)OC(=O)N1C2=CC=CC=C2CCC1CN | [3] |

Spectroscopic Profile

While specific spectra are lot-dependent, the structure of this compound gives rise to a predictable spectroscopic signature.

-

¹H NMR: The proton NMR spectrum is characterized by several key regions. A prominent singlet integrating to 9 protons is expected around δ 1.4-1.6 ppm, corresponding to the tert-butyl group of the Boc protector. The aromatic region (δ 6.8-7.5 ppm) will show a complex pattern for the 4 protons on the benzene ring. The aliphatic region will contain overlapping multiplets for the protons on the tetrahydroquinoline ring and the aminomethyl (-CH₂-NH₂) group.

-

¹³C NMR: The carbon spectrum will display a signal for the carbonyl of the Boc group around 155 ppm. The quaternary carbon of the tert-butyl group appears near 80 ppm, with the methyl carbons around 28 ppm. Aromatic signals will be present between 120-145 ppm, and the aliphatic carbons of the ring and side chain will appear in the upfield region.

-

Infrared (IR) Spectroscopy: Key vibrational bands include N-H stretching for the primary amine (typically two bands around 3300-3400 cm⁻¹), a strong C=O stretching band for the carbamate carbonyl at approximately 1690 cm⁻¹, and C-H stretching bands for the aromatic and aliphatic portions of the molecule.

Synthesis and Rationale

The synthesis of this building block is a multi-step process designed to install the desired functionality in a controlled manner. The general approach involves the formation of the tetrahydroquinoline core, introduction of the C2 sidechain, and strategic protection of the ring nitrogen.

Synthetic Workflow

The logical pathway to the target compound leverages well-established synthetic transformations.

Caption: General three-stage synthesis of the target molecule.

Key Protocol: N-Boc Protection

The final and most critical step is the selective protection of the endocyclic secondary amine. The primary exocyclic amine is generally less reactive under these conditions due to steric hindrance and electronic factors, though optimization is key.

Objective: To selectively protect the nitrogen at the 1-position of 2-Aminomethyl-1,2,3,4-tetrahydroquinoline.

Materials:

-

2-Aminomethyl-1,2,3,4-tetrahydroquinoline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (NEt₃) or 4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve 2-Aminomethyl-1,2,3,4-tetrahydroquinoline (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer.

-

Base Addition: Add triethylamine (1.1 eq) to the solution and stir for 5 minutes at room temperature.

-

Reagent Addition: Add a solution of Boc₂O (1.1 eq) in DCM dropwise to the mixture at 0 °C (ice bath).

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer.

-

Extraction: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure this compound[5].

Chemical Reactivity: A Tale of Two Amines

The synthetic utility of this compound stems from the orthogonal reactivity of its two nitrogen atoms. The Boc group serves as an acid-labile mask for the ring nitrogen, directing all base- and nucleophile-mediated reactions to the primary amine[6][7].

Caption: Orthogonal reactivity of the two amine groups.

Experimental Protocol: Boc Group Deprotection

Objective: To remove the Boc protecting group to liberate the secondary amine at the N1 position.

Procedure:

-

Dissolve the N-Boc protected compound (1.0 eq) in a minimal amount of Dichloromethane.

-

Add Trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

-

Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

-

Upon completion, concentrate the mixture under reduced pressure to remove excess TFA and solvent.

-

Neutralize the residue carefully with a saturated sodium bicarbonate solution and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the organic layers, concentrate, and purify as needed to yield the deprotected 2-Aminomethyl-1,2,3,4-tetrahydroquinoline[7].

Applications in Drug Discovery

This building block is invaluable for constructing libraries of compounds for high-throughput screening and for pursuing lead optimization campaigns.

-

Scaffold Decoration: The primary amine is a versatile handle for introducing a wide variety of substituents. By reacting it with a library of carboxylic acids (via amide coupling), sulfonyl chlorides (forming sulfonamides), or aldehydes/ketones (via reductive amination), chemists can rapidly generate diverse analogs to probe structure-activity relationships (SAR)[8].

-

Fragment-Based Drug Design (FBDD): The tetrahydroquinoline core can act as a central scaffold to link different pharmacophoric fragments, with the aminomethyl group serving as a key attachment point.

-

Synthesis of Complex Heterocycles: After functionalizing the primary amine, the Boc group can be removed to allow for subsequent reactions at the N1 position, leading to the synthesis of more complex, fused heterocyclic systems. The tetrahydroisoquinoline scaffold, a close relative, is a core component of numerous antitumor antibiotics, highlighting the therapeutic potential of this structural class[8][9].

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential. The compound is classified as harmful and an irritant[3].

| Hazard Class | Statement |

| GHS07 | H302: Harmful if swallowed. |

| H315: Causes skin irritation. | |

| H319: Causes serious eye irritation. | |

| H335: May cause respiratory irritation. |

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves[3][10]. Avoid breathing dust and prevent contact with skin and eyes[11][12].

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place[10]. For long-term storage, refrigeration (2-8 °C) is often recommended to ensure stability[11].

-

Spills: In case of a spill, avoid generating dust. Sweep up the solid material, place it in a sealed container for disposal, and wash the area thoroughly[11].

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed tool for medicinal chemistry. Its pre-installed, orthogonally protected amine functionalities provide a reliable and efficient entry point for the synthesis of complex molecules based on the biologically significant tetrahydroquinoline scaffold. By understanding its core properties, reactivity, and handling requirements, researchers can effectively leverage this building block to accelerate the discovery and development of novel therapeutic agents.

References

-

LookChem. (n.d.). This compound hydrochloride CAS NO.811842-15-6. Retrieved from [Link]

-

PubChem. (n.d.). 2-Aminomethyl-1,2,3,4-tetrahydroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]

-

Katritzky, A. R., et al. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 15(4), 2447–2483. Retrieved from [Link]

-

Scott, J. D., & Williams, R. M. (2002). Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews, 102(5), 1669-1730. Retrieved from [Link]

-

Beaumont, D., et al. (1983). Synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines and their actions at adrenoceptors in vivo and in vitro. Journal of Medicinal Chemistry, 26(4), 507-515. Retrieved from [Link]

-

Kumar, V., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(15), 8846-8867. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of 1,2,3,4‐tetrahydroquinoline (THQ) and of its neuro‐active derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

Sources

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound hydrochloride, CasNo.811842-15-6 Wuhan Chemwish Technology Co., Ltd China (Mainland) [chemwish.lookchem.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. scbt.com [scbt.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 8. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. aksci.com [aksci.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. chemicalbook.com [chemicalbook.com]

2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline CAS number 811842-15-6

An In-depth Technical Guide to 2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline (CAS 811842-15-6)

This guide provides a comprehensive technical overview of tert-butyl 2-(aminomethyl)-3,4-dihydroquinoline-1(2H)-carboxylate, a key building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its synthesis, reactivity, characterization, and strategic applications, moving beyond a simple datasheet to explain the scientific rationale behind its use.

Strategic Importance in Medicinal Chemistry

This compound is a chiral synthetic intermediate featuring the tetrahydroquinoline (THQ) scaffold. The THQ nucleus is a "privileged scaffold" in drug discovery, meaning it is a structural motif that is frequently found in biologically active compounds.[1] Its prevalence in natural products and synthetic pharmaceuticals, from antiarrhythmics to antiviral agents, underscores its importance.[1]

This specific molecule is strategically designed for synthetic utility. The tert-butoxycarbonyl (Boc) group on the ring nitrogen serves two primary functions:

-

Protection and Reactivity Tuning: It deactivates the secondary amine within the ring, preventing it from interfering with reactions intended for the primary aminomethyl group. The Boc group is stable under a wide range of conditions but can be readily removed with mild acid when desired.[2][3]

-

Solubility: The bulky tert-butyl group often enhances solubility in common organic solvents used during synthesis.[4]

The primary aminomethyl group at the C2 position provides a versatile handle for introducing a wide array of functionalities through well-established amine chemistry, making this compound a valuable starting point for building diverse molecular libraries.

Physicochemical Properties and Safety Profile

A summary of the key properties for this compound is presented below. As a non-terminal chemical intermediate, extensive physical property data is not always published; therefore, some values are predicted based on computational models.

| Property | Value | Source |

| CAS Number | 811842-15-6 | |

| Molecular Formula | C₁₅H₂₂N₂O₂ | |

| Molecular Weight | 262.35 g/mol | (Calculated) |

| IUPAC Name | tert-butyl 2-(aminomethyl)-3,4-dihydro-2H-quinoline-1-carboxylate | |

| Predicted Boiling Point | 376.5±21.0 °C | (Predicted) |

| Appearance | Typically an oil or low-melting solid | (General) |

Safety and Handling: This compound is intended for research use only. As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a well-ventilated area or fume hood. Users must consult the specific Safety Data Sheet (SDS) provided by the supplier before handling. General precautions include avoiding contact with skin and eyes and preventing inhalation or ingestion.

Synthesis and Purification: A Representative Pathway

Workflow for the Synthesis of this compound:

Caption: A representative synthetic workflow for the target compound.

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of a 2-Substituted Tetrahydroquinoline Core via Povarov Reaction The three-component Povarov reaction is an efficient method for constructing the THQ core.[5]

-

To a solution of aniline (1.0 eq) and a suitable electron-rich alkene (e.g., styrene, 1.1 eq) in a polar aprotic solvent (e.g., acetonitrile), add a Lewis acid catalyst (e.g., Yb(OTf)₃, 10 mol%).

-

Cool the mixture to 0 °C and add acrolein (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ and extract the product with ethyl acetate.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography to yield the tetrahydroquinoline precursor.

Step 2: Conversion to the 2-Aminomethyl Moiety This step requires converting the substituent at the 2-position (e.g., a vinyl group from styrene) into an aminomethyl group. This can be a multi-step process. A common route involves oxidative cleavage followed by reductive amination.

-

Dissolve the product from Step 1 in a solvent mixture (e.g., CH₂Cl₂/Methanol).

-

Cool the solution to -78 °C and bubble ozone through it until a blue color persists.

-

Purge the solution with nitrogen or oxygen and add a reducing agent (e.g., dimethyl sulfide or triphenylphosphine) to work up the ozonide, yielding the corresponding aldehyde.

-

Isolate the crude aldehyde and dissolve it in methanol. Add ammonium acetate and sodium cyanoborohydride.

-

Stir the reaction at room temperature until the imine intermediate is fully reduced to the primary amine.

-

Work up the reaction by adding aqueous acid and washing with an organic solvent. Then, basify the aqueous layer and extract the desired amine product.

Step 3: N-Boc Protection The final step is the chemoselective protection of the ring nitrogen.[3]

-

Dissolve the 2-aminomethyl-1,2,3,4-tetrahydroquinoline from Step 2 in a suitable solvent like dichloromethane or THF.

-

Add a base (e.g., triethylamine or diisopropylethylamine, 1.2 eq).

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 2-4 hours. The primary amine is significantly more nucleophilic than the aniline-like ring nitrogen, but protection of the ring nitrogen is the thermodynamically favored product under these conditions. Any bis-protected product can often be selectively deprotected at the primary amine under controlled conditions. Alternatively, protecting the primary amine first, then the ring nitrogen, followed by selective deprotection of the primary amine offers a more controlled route.

-

Wash the reaction mixture with water and brine, dry the organic layer, and concentrate.

-

Purify the final product by silica gel column chromatography to obtain this compound.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the orthogonal reactivity of its two nitrogen atoms, controlled by the Boc group.

Caption: Orthogonal reactivity controlled by the N-Boc protecting group.

This dual reactivity allows for sequential, controlled diversification. A library of compounds can be generated by first reacting the primary amine, followed by Boc deprotection and subsequent reaction at the newly revealed ring nitrogen. This is a cornerstone strategy in combinatorial chemistry and lead optimization.

Analytical Characterization (Predicted)

For novel or commercial intermediates, full spectral assignments are often not published. However, based on the known structure, we can predict the key spectroscopic features that would confirm its identity.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different protons in the molecule.

-

Aromatic Protons: Several signals between ~6.5-7.5 ppm, corresponding to the four protons on the benzene ring.

-

CH Proton at C2: A multiplet around ~3.5-4.5 ppm, coupled to the adjacent CH₂ groups.

-

CH₂ Protons (Ring): Complex multiplets between ~1.8-3.0 ppm for the C3 and C4 methylene groups.

-

CH₂ Protons (Aminomethyl): A multiplet around ~2.8-3.5 ppm.

-

NH₂ Protons: A broad singlet, typically between ~1.5-3.0 ppm, which may exchange with D₂O.[6]

-

Boc Group Protons: A characteristic, large singlet at ~1.5 ppm, integrating to 9 protons.

¹³C NMR Spectroscopy: The carbon NMR would display 15 distinct signals.

-

Aromatic Carbons: 6 signals in the ~115-150 ppm range.

-

Carbonyl Carbon (Boc): A signal around ~155 ppm.

-

Quaternary Carbon (Boc): A signal around ~80 ppm.

-

CH Carbon at C2: A signal around ~50-60 ppm.

-

CH₂ Carbons (Ring & Aminomethyl): Signals in the ~20-50 ppm range.

-

Methyl Carbons (Boc): A signal around ~28 ppm.

Mass Spectrometry (MS): Under Electrospray Ionization (ESI+), the expected parent ion would be [M+H]⁺ at m/z 263.3. A common fragmentation pattern would involve the loss of the Boc group (-100 amu) or the tert-butyl group (-57 amu).

Conclusion

This compound (CAS 811842-15-6) is more than just a chemical; it is a strategically designed tool for synthetic and medicinal chemistry. Its value is derived from the privileged tetrahydroquinoline core, combined with an orthogonal protection strategy that allows for controlled, sequential functionalization. This guide has outlined its properties, a logical synthetic approach, and its key reactivity patterns, providing researchers with the foundational knowledge needed to effectively incorporate this versatile building block into their drug discovery and development programs.

References

- Benchchem. Tert-butyl 8-formyl-3,4-dihydroquinoline-1(2H)-carboxylate | 444188-08-3. Available at: https://www.benchchem.com/product/444188-08-3

- Vulcanchem. tert-Butyl 6-amino-7-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate. Available at: https://www.vulcanchem.

- Echemi. tert-butyl 2-(aminomethyl)-3,4-dihydro-2H-quinoline-1-carboxylate. Available at: https://www.echemi.

- S. T. Madje, et al. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6268872/

- Metz, P. (2005). Biosynthesis of docosahexaenoic acid (DHA, 22:6-4, 7,10,13,16,19)

- Al-Zoubi, R. M., et al. (2020). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. Available at: https://www.researchgate.

- Ishihara, Y., et al. (2005). Tetrahydroquinoline derivatives and a process for preparing the same. Google Patents. Available at: https://patents.google.

- Beaumont, D., et al. (1983). Synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines and their actions at adrenoceptors in vivo and in vitro. Journal of Medicinal Chemistry. Available at: https://pubmed.ncbi.nlm.nih.gov/6834382/

- Herrera, A., et al. (2023). Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. Molecules. Available at: https://www.mdpi.com/1420-3049/28/19/6890

- PubChem. N-boc-tetrahydroquinoline. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/140630497

- BOC Sciences. This compound hydrochloride. Available at: https://www.bocsci.com/product/2-aminomethyl-1-n-boc-1-2-3-4-tetrahydroquinoline-hydrochloride-cas-1159826-22-8-403487.html

- Nikolova, I., et al. (2018). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules. Available at: https://www.mdpi.com/1420-3049/23/11/2767

- Boss, C., et al. (2005). SUBSTITUTED 1,2,3,4-TETRAHYDROISOQUINOLINE DERIVATIVES. Google Patents. Available at: https://patents.google.

- ChemRxiv. (2021). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. Available at: https://chemrxiv.org/engage/chemrxiv/article-details/60c751e5da34026372895106

- Singh, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra01480c

- NMRexp: A database of 3.3 million experimental NMR spectra. (2024). Nature Communications. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11264426/

- Wang, Y., et al. (2009). 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof. Google Patents. Available at: https://patents.google.

- Michigan State University Department of Chemistry. NMR Spectroscopy. Available at: https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/nmr/nmr1.htm

- Ishibashi, Y., et al. (2021). PUFA synthase-independent DHA synthesis pathway in Parietichytrium sp. and its modification to produce EPA and n-3DPA. Communications Biology. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8660995/

- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: https://www.organicchemistrydata.org/hansreich/resources/nmr/?

- Heydari, A., et al. (2010). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of the Mexican Chemical Society. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7417070/

- Wolfender, J. L., et al. (2015). NMR-spectroscopic analysis of mixtures: from structure to function. Current Opinion in Chemical Biology. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4485564/

- Chemistry Stack Exchange. (2019). Determining identity of unknown compound with NMR data. Available at: https://chemistry.stackexchange.

- ResearchGate. (2016). Versatile synthesis of novel tetrahydroquinolines as potentially active semicarbazide-sensitive amine oxidase (SSAO) inhibitors via tert-Amino effect. Available at: https://www.researchgate.net/publication/308169123_Versatile_synthesis_of_novel_tetrahydroquinolines_as_potentially_active_semicarbazide-sensitive_amine_oxidase_SSAO_inhibitors_via_tert-Amino_effect

- ResearchGate. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. Available at: https://www.researchgate.net/publication/350284414_Medicinal_chemistry_perspectives_of_1234-tetrahydroisoquinoline_analogs-biological_activities_and_SAR_studies

Sources

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tert-Butyl 6-amino-7-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate () for sale [vulcanchem.com]

- 5. mdpi.com [mdpi.com]

- 6. NMR Spectroscopy [www2.chemistry.msu.edu]

Structure of 2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline

An In-Depth Technical Guide to 2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline: Structure, Synthesis, and Application

Introduction

The 1,2,3,4-tetrahydroquinoline (THQ) nucleus is a foundational scaffold in medicinal chemistry, recognized for its prevalence in a wide array of natural products and synthetic pharmaceuticals.[1][2] THQ derivatives exhibit a broad spectrum of biological activities, making them pivotal structural motifs in modern drug discovery.[2] This guide provides a detailed technical overview of a specific and highly valuable derivative: this compound.

This molecule incorporates three key structural features of strategic importance in chemical synthesis and drug design: a chiral tetrahydroquinoline core, a reactive primary aminomethyl group at the C2 position, and a tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen. Understanding the interplay of these features is crucial for its effective use as a versatile building block in the development of complex therapeutic agents. This document will elucidate the molecule's structure, physicochemical properties, synthetic pathways, analytical characterization, and its strategic applications for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

The formal IUPAC name for this compound is tert-butyl 2-(aminomethyl)-3,4-dihydroquinoline-1(2H)-carboxylate.[] Its structure is characterized by a bicyclic system where a benzene ring is fused to a fully saturated piperidine ring. The key substituents are strategically placed to allow for controlled, sequential chemical modifications.

Key Structural Features:

-

Tetrahydroquinoline Core: A privileged heterocyclic scaffold known to interact with various biological targets.[2]

-

C2 Stereocenter: The carbon atom at position 2, which bears the aminomethyl group, is a chiral center. This means the molecule exists as a pair of enantiomers ((R) and (S)). As enantiomers can have vastly different pharmacological and toxicological profiles, controlling or separating them is a critical consideration in drug development.[4]

-

Aminomethyl Group (-CH₂NH₂): A nucleophilic primary amine that serves as a key handle for introducing further molecular complexity. It is a common site for forming amides, sulfonamides, or for undergoing reductive amination to build larger structures.

-

N-Boc Group: The tert-butyloxycarbonyl (Boc) group is one of the most common nitrogen-protecting groups in organic synthesis. Its function is to temporarily deactivate the nucleophilicity and basicity of the tetrahydroquinoline ring nitrogen, preventing it from interfering in reactions intended for the primary aminomethyl group. Its widespread use stems from its stability under a wide range of reaction conditions and its clean, selective removal under acidic conditions.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₂N₂O₂ | [][5] |

| Molecular Weight | 262.35 g/mol | [6] |

| CAS Number | 811842-15-6 (Free Base) | [][7] |

| Appearance | Typically a white solid | [6] |

| IUPAC Name | tert-butyl 2-(aminomethyl)-3,4-dihydro-2H-quinoline-1-carboxylate;hydrochloride | [] |

Synthesis and Chiral Considerations

The synthesis of this compound requires a multi-step approach that addresses both the formation of the heterocyclic core and the management of its stereochemistry.

General Synthetic Strategy

A common and logical pathway involves the synthesis of the tetrahydroquinoline core first, followed by functional group manipulations. Domino reactions, which enable the construction of complex molecules in a single operation, and catalytic hydrogenation methods are highly effective for generating the THQ scaffold.[1][8]

A plausible synthetic workflow is outlined below:

Sources

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 4. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 5. scbt.com [scbt.com]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound hydrochloride, CasNo.811842-15-6 Wuhan Chemwish Technology Co., Ltd China (Mainland) [chemwish.lookchem.com]

- 8. Tetrahydroquinoline synthesis [organic-chemistry.org]

Introduction: The Strategic Value of the Tetrahydroquinoline Scaffold

An In-Depth Technical Guide to 2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline

Executive Summary: This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry and drug discovery. We will explore its fundamental physicochemical properties, including its molecular weight, detail a representative synthetic pathway with step-by-step protocols, outline rigorous analytical methods for its characterization, and discuss its strategic applications in the development of complex pharmaceutical agents. This document is intended for researchers, synthetic chemists, and drug development professionals who utilize advanced chemical intermediates.

The 1,2,3,4-tetrahydroquinoline (THQ) nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic pharmaceuticals.[1][2] Its rigid, bicyclic framework provides a three-dimensional architecture that is well-suited for precise interaction with biological targets. The incorporation of functional groups onto this scaffold allows for the systematic exploration of structure-activity relationships (SAR) in drug design.

This compound is a particularly valuable derivative for several reasons:

-

Orthogonal Functionality: It possesses two distinct nitrogen atoms with different reactivities. The exocyclic primary amine (-CH₂NH₂) serves as a versatile nucleophilic handle for elaboration into amides, sulfonamides, or secondary/tertiary amines via reductive amination.

-

Strategic Protection: The endocyclic secondary amine is protected by a tert-butoxycarbonyl (Boc) group. This protecting group is stable under a wide range of reaction conditions used to modify the primary amine but can be selectively removed under acidic conditions. This orthogonality is crucial for sequential, controlled synthesis of complex target molecules.

-

Chiral Potential: The carbon at the C2 position is a stereocenter, meaning the compound can exist as enantiomers. This is highly significant in drug development, where stereochemistry often dictates biological activity and safety.

This guide will treat this molecule as a quintessential building block, explaining not just its properties but the chemical logic behind its synthesis and use.

Physicochemical and Structural Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective use in synthesis and research. The key identifiers and properties for this compound and its common salt form are summarized below.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Reference |

| Molecular Formula | C₁₅H₂₂N₂O₂ | C₁₅H₂₂N₂O₂·HCl | [3][] |

| Molecular Weight | 262.35 g/mol | 298.81 g/mol | [3][] |

| CAS Number | 811842-15-6 | 1159826-22-8 | [3][] |

| IUPAC Name | tert-Butyl 2-(aminomethyl)-3,4-dihydroquinoline-1(2H)-carboxylate | tert-Butyl 2-(aminomethyl)-3,4-dihydroquinoline-1(2H)-carboxylate hydrochloride | [] |

| Appearance | Typically an off-white to pale yellow solid | White to off-white solid | N/A |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate | Soluble in water, methanol | N/A |

Chemical Structure:

Note: The above DOT script is a simplified representation for illustrative purposes.

Synthesis and Purification Workflow

The synthesis of this compound requires a multi-step approach that leverages foundational organic chemistry principles. A common and logical pathway involves the reduction of a nitrile precursor, which itself can be derived from the parent heterocycle.

Conceptual Synthetic Pathway

The overall strategy involves three main stages:

-

N-Boc Protection: The commercially available 1,2,3,4-tetrahydroquinoline is first protected at the nitrogen atom to prevent it from interfering with subsequent reactions.

-

Introduction of a Cyano Group: A cyano (-CN) group is introduced at the C2 position. This serves as a precursor to the aminomethyl group.

-

Nitrile Reduction: The cyano group is reduced to a primary amine, yielding the final product.

Caption: A conceptual workflow for the synthesis of the title compound.

Experimental Protocol: Nitrile Reduction

This protocol details the final, critical step of the synthesis: the reduction of the nitrile precursor.

Objective: To reduce 1-N-Boc-2-cyano-1,2,3,4-tetrahydroquinoline to this compound.

Materials:

-

1-N-Boc-2-cyano-1,2,3,4-tetrahydroquinoline

-

Lithium aluminum hydride (LiAlH₄) or Raney Nickel (Ra-Ni)

-

Anhydrous tetrahydrofuran (THF) or Ethanol (for Ra-Ni)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Deionized water

Procedure (using LiAlH₄):

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet, add anhydrous THF (10 volumes relative to the substrate).

-

Reagent Addition: Cool the flask to 0 °C in an ice bath. Carefully add lithium aluminum hydride (LiAlH₄, ~2.0 equivalents) portion-wise. Causality: LiAlH₄ is a highly reactive and pyrophoric reducing agent; slow addition at reduced temperature is essential for safety and to control the initial exotherm.

-

Substrate Addition: Dissolve the 1-N-Boc-2-cyano-1,2,3,4-tetrahydroquinoline (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quenching: Cool the reaction mixture back to 0 °C. Cautiously and sequentially, add deionized water (X mL), followed by 15% aqueous NaOH (X mL), and then deionized water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup). Causality: This specific quenching procedure is designed to safely neutralize excess LiAlH₄ and produce a granular, easily filterable aluminum salt precipitate.

-

Filtration & Extraction: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite, washing the filter cake thoroughly with DCM or ethyl acetate.

-

Workup: Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) to elute the polar amine product.

Analytical Characterization

Confirming the identity, purity, and structure of the synthesized compound is a non-negotiable step. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

Caption: A standard workflow for the analytical validation of a synthetic compound.

Protocol: ¹H NMR Spectroscopy

Objective: To confirm the proton framework of the molecule.

-

Sample Preparation: Accurately weigh 5-10 mg of the purified product and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Transfer the solution to a clean NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Expected Signals & Interpretation:

-

~8.0-7.0 ppm: Multiplets corresponding to the 4 protons on the aromatic ring.

-

~4.5-3.0 ppm: A series of multiplets corresponding to the protons on the tetrahydroquinoline ring (C2, C3, C4) and the aminomethyl (-CH₂-) group. The diastereotopic nature of these protons often leads to complex splitting patterns.

-

~1.5 ppm: A characteristic sharp singlet integrating to 9 protons, representing the tert-butyl group of the Boc protector.

-

~1.5-2.0 ppm: A broad singlet for the 2 protons of the primary amine (-NH₂). This signal's position is variable and can exchange with D₂O.

-

Protocol: Mass Spectrometry

Objective: To confirm the molecular weight of the compound.

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Analysis: Infuse the sample into an Electrospray Ionization (ESI) mass spectrometer operating in positive ion mode.

-

Data Interpretation: The primary ion expected is the protonated molecule, [M+H]⁺. For this compound, this will appear at an m/z (mass-to-charge ratio) of approximately 263.17. The presence of this ion confirms the molecular weight of 262.35 g/mol .

Applications in Drug Discovery

The true value of this molecule is its role as a versatile intermediate. The orthogonally protected amines are key to its utility, allowing for the construction of complex molecular architectures.

Caption: Synthetic utility showing derivatization and deprotection steps.

The tetrahydroquinoline scaffold is a component of drugs targeting a wide range of conditions, including cancer, infections, and neurological disorders.[2][5] By using this building block, medicinal chemists can:

-

Generate Libraries: The primary amine can be reacted with a diverse set of carboxylic acids, aldehydes, or sulfonyl chlorides to rapidly generate a library of analogs for screening.

-

Introduce Pharmacophores: The elaborated side chain can be a key pharmacophore that binds to a specific pocket of a target protein.

-

Tune Physicochemical Properties: Modifications at either nitrogen can be used to modulate properties like solubility, lipophilicity (logP), and metabolic stability, which are critical for a successful drug candidate.

References

-

2-Aminomethyl-1,2,3,4-tetrahydroquinoline. PubChem, National Center for Biotechnology Information. [Link]

-

Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, PubMed Central. [Link]

-

Tetrahydroquinoline synthesis. Organic Chemistry Portal. [Link]

-

Drugs incorporating tetrahydroquinolines. ResearchGate. [Link]

-

1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery, PubMed. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry. [Link]

-

The Role of Tetrahydroisoquinolines in Modern Drug Discovery. Pharmaffiliates. [Link]

-

Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews, ACS Publications. [Link]

Sources

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 5. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of a Versatile Scaffold

2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline holds considerable interest due to its hybrid structure. The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold found in numerous biologically active compounds and natural products.[1] The presence of a primary amine at the 2-position, protected by a tert-butyloxycarbonyl (Boc) group on the ring nitrogen, provides a handle for diverse chemical modifications while controlling the reactivity of the quinoline nitrogen. Understanding the spectroscopic signature of this molecule is paramount for reaction monitoring, quality control, and the rational design of novel therapeutics.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules. The following sections outline the anticipated ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of different types of protons and their connectivity. Due to the presence of the bulky Boc group, hindered rotation around the N-C(O) bond may lead to the observation of rotamers, which can result in the broadening or splitting of some signals.

Expected Chemical Shifts and Multiplicities:

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| Aromatic (4H) | 6.8 - 7.5 | m | The protons on the benzene ring will appear as a complex multiplet. |

| CH at C2 (1H) | 3.8 - 4.2 | m | This proton is adjacent to the aminomethyl group and the nitrogen of the tetrahydroquinoline ring. |

| CH₂ at C3 (2H) | 1.8 - 2.2 | m | These diastereotopic protons will likely show complex splitting patterns. |

| CH₂ at C4 (2H) | 2.6 - 3.0 | m | These protons are adjacent to the aromatic ring. |

| CH₂ of Aminomethyl (2H) | 2.9 - 3.4 | m | These protons are adjacent to the primary amine. |

| NH₂ (2H) | 1.0 - 2.5 | br s | The chemical shift of the primary amine protons is variable and depends on concentration and solvent. The peak is often broad. |

| Boc (9H) | 1.4 - 1.6 | s | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the number of different carbon environments in the molecule.

Expected Chemical Shifts:

| Carbon | Expected Chemical Shift (ppm) | Notes |

| C=O (Boc) | 154 - 156 | The carbonyl carbon of the Boc group. |

| C (Boc) | 79 - 81 | The quaternary carbon of the Boc group. |

| CH₃ (Boc) | 28 - 29 | The three equivalent methyl carbons of the Boc group. |

| Aromatic C (quaternary) | 135 - 145 | The two quaternary carbons of the benzene ring. |

| Aromatic CH | 120 - 130 | The four methine carbons of the benzene ring. |

| C2 | 50 - 55 | The carbon bearing the aminomethyl group. |

| C3 | 25 - 30 | |

| C4 | 20 - 25 | |

| CH₂ (Aminomethyl) | 40 - 45 | The carbon of the aminomethyl group. |

Molecular Structure and Key Atom Numbering:

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic absorption of infrared radiation.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H (amine) | 3300 - 3500 | Medium, broad | Two bands may be observed for the primary amine. |

| C-H (aromatic) | 3000 - 3100 | Medium | |

| C-H (aliphatic) | 2850 - 3000 | Medium to strong | |

| C=O (Boc) | 1680 - 1700 | Strong | The strong absorption of the carbamate carbonyl is a key feature. |

| C=C (aromatic) | 1450 - 1600 | Medium to weak | |

| C-N | 1000 - 1250 | Medium |

Experimental Workflow for Spectroscopic Analysis:

Caption: General workflow for the spectroscopic characterization of the target compound.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Expected Mass Spectrometric Data:

-

Molecular Ion (M⁺): The expected exact mass of the molecular ion [C₁₅H₂₂N₂O₂]⁺ can be calculated.

-

Major Fragmentation Pathways:

-

Loss of the Boc group (100 amu) is a very common fragmentation for Boc-protected amines, leading to a prominent peak.

-

Loss of the aminomethyl group (-CH₂NH₂) is another likely fragmentation.

-

Cleavage of the tetrahydroquinoline ring can also occur.

-

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed. Specific instrument parameters may vary.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants. Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

IR Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory. For a liquid sample, a thin film can be prepared between two salt plates.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron ionization (EI).

-

Data Acquisition: Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragments.

-

Analysis: Determine the mass of the molecular ion and identify the major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By understanding the expected NMR, IR, and MS features, researchers can confidently identify and characterize this important synthetic intermediate, facilitating its use in the development of novel chemical entities with therapeutic potential.

References

-

PubChem. 1,2,3,4-Tetrahydroquinoline. [Link]

-

Katritzky, A. R., Rachwal, S., & Rachwal, B. (1996). Recent progress in the synthesis of 1,2,3,4-tetrahydroquinolines. Tetrahedron, 52(48), 15031-15070. [Link]

Sources

An In-depth Technical Guide to the Purity and Characterization of 2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline

Introduction

2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline is a chiral synthetic building block of significant interest to the pharmaceutical and drug development industries. Its rigid tetrahydroquinoline scaffold, combined with a primary amine functionality masked by a tert-butyloxycarbonyl (Boc) protecting group, makes it a valuable intermediate for constructing complex, biologically active molecules. The tetrahydroquinoline nucleus is a prevalent core structure in a wide array of synthetic pharmaceuticals, including antiviral and antiarrhythmic drugs.

Given its chiral nature at the C2 position, stringent control and comprehensive characterization of its purity—both chemical and stereochemical—are paramount. This guide provides an in-depth exploration of the synthesis, purification, and detailed analytical characterization of this compound, offering field-proven insights and robust methodologies for researchers and drug development professionals.

Synthetic Strategy and Impurity Profile

A robust synthesis of this compound is crucial for ensuring a manageable impurity profile. A common and effective strategy involves the reduction of a suitable precursor, such as a nitrile or an azide. This guide will focus on a representative synthesis via the reduction of a 2-cyano intermediate, a method that is both efficient and allows for a predictable set of potential impurities. An improved synthesis of similar aminomethyl-tetrahydroisoquinolines has been successfully achieved through the aluminum hydride reduction of the corresponding cyano-derivatives.

Representative Synthetic Workflow

The synthesis can be envisioned as a multi-step process, beginning with the formation of the tetrahydroquinoline core, followed by functional group manipulations to introduce the aminomethyl moiety.

Figure 1: A generalized synthetic workflow for this compound.

Protocol for Reduction of the 2-Cyano Precursor

This protocol is a representative method and may require optimization based on the specific substrate and scale.

-

Dissolution: Dissolve tert-butyl 2-cyano-3,4-dihydroquinoline-1(2H)-carboxylate in a suitable anhydrous solvent (e.g., tetrahydrofuran [THF] or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of a powerful hydride reducing agent, such as lithium aluminum hydride (LiAlH₄), in the same solvent. The use of strong reducing agents like LiAlH₄ is necessary for the conversion of nitriles to primary amines.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while maintaining a low temperature.

-

Work-up: Filter the resulting aluminum salts and wash the filter cake thoroughly with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product.

Potential Impurities

A thorough understanding of potential impurities is critical for developing effective purification and analytical methods.

| Impurity Class | Potential Species | Origin |

| Process-Related | Unreacted tert-butyl 2-cyano-3,4-dihydroquinoline-1(2H)-carboxylate | Incomplete reduction |

| Over-reduced species (e.g., loss of Boc group) | Harsh reaction conditions | |

| Reagents and by-products (e.g., aluminum salts) | Work-up | |

| Degradation | Quinoline or quinolinium species | Oxidation/aromatization of the tetrahydroquinoline ring |

| N-de-Boc-protected compound | Acidic conditions during work-up or storage |

Purification Strategies

The purification of the crude product is essential to remove process-related impurities and by-products. A multi-step approach is often necessary to achieve high purity.

Flash Chromatography

Flash chromatography is a highly effective technique for the primary purification of moderately polar compounds like this compound.

Figure 2: Workflow for purification by flash chromatography.

Detailed Protocol:

-

Column Preparation: Prepare a silica gel column with a diameter and length appropriate for the scale of the reaction.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane. A typical starting gradient would be 5-10% ethyl acetate, gradually increasing to 30-50% to elute the product.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC, staining with a ninhydrin solution to visualize the primary amine product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Preparative HPLC

For achieving the highest level of purity (>99%), preparative HPLC is the method of choice. This is particularly important for material intended for use in drug development.

Typical Conditions:

-

Column: A C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile in water, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 220 nm or 254 nm.

Comprehensive Characterization

The identity, purity, and structure of this compound must be unequivocally confirmed through a combination of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.

Expected ¹H NMR Spectral Features (in CDCl₃):

-

Aromatic Protons: A series of multiplets in the aromatic region (~6.8-7.5 ppm) corresponding to the protons on the benzene ring of the tetrahydroquinoline core.

-

Chiral Center Proton (C2-H): A multiplet around 3.8-4.2 ppm.

-

Aminomethyl Protons (CH₂NH₂): Two distinct signals (doublets of doublets) or a multiplet in the range of 2.8-3.4 ppm, due to their diastereotopic nature.

-

Tetrahydroquinoline Ring Protons (C3-H₂ and C4-H₂): A series of complex multiplets in the aliphatic region (~1.8-2.8 ppm).

-

Boc Group Protons: A characteristic sharp singlet at approximately 1.5 ppm, integrating to 9 protons.

-

Amine and NH Protons: A broad singlet for the primary amine (NH₂) and the carbamate NH, which may be exchangeable with D₂O.

Expected ¹³C NMR Spectral Features (in CDCl₃):

-

Carbonyl Carbon (Boc C=O): A signal around 155 ppm.

-

Aromatic Carbons: Multiple signals in the range of 115-140 ppm.

-

Boc Quaternary Carbon: A signal around 80 ppm.

-

Chiral Carbon (C2): A signal in the range of 50-55 ppm.

-

Aminomethyl Carbon (CH₂NH₂): A signal around 45 ppm.

-

Tetrahydroquinoline Ring Carbons (C3 and C4): Signals in the aliphatic region (~20-30 ppm).

-

Boc Methyl Carbons: A signal around 28 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound and can provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a suitable technique for this molecule.

| Ion | Expected m/z | Notes |

| [M+H]⁺ | 263.17 | Protonated molecular ion |

| [M+Na]⁺ | 285.15 | Sodium adduct |

| [M-Boc+H]⁺ | 163.12 | Loss of the Boc group |

| [M-C₄H₈+H]⁺ | 207.11 | Loss of isobutylene from the Boc group |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A validated HPLC method is essential for determining the chemical purity of the final product. A reverse-phase method is typically employed.

Figure 3: Workflow for HPLC purity analysis.

Representative HPLC Method:

-

Column: C18 reverse-phase, 4.6 mm x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

Column Temperature: 30 °C.

This method should provide good separation of the main peak from potential impurities, allowing for accurate quantification of purity.

Chiral Purity and Enantioseparation

As this compound is a chiral molecule, the determination of its enantiomeric purity is a critical requirement, especially in a pharmaceutical context. The FDA and other regulatory bodies often require that only the active enantiomer of a chiral drug be brought to market. Chiral HPLC is the gold standard for this analysis.

Chiral HPLC Method Development

The separation of enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralpak® or Chiralcel® columns), are often successful for a wide range of compounds.

Starting Conditions for Chiral HPLC:

-

Column: Chiralpak IA or ID.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a basic additive like diethylamine (DEA) or a similar amine to improve peak shape. A typical starting mobile phase could be Hexane:Isopropanol (90:10) + 0.1% DEA.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV at 254 nm.

The separation mechanism on these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which differ for the two enantiomers within the chiral environment of the stationary phase.

Conclusion

The successful application of this compound in research and drug development hinges on the ability to synthesize it in high purity and to thoroughly characterize its chemical and stereochemical integrity. This guide has provided a comprehensive framework for achieving these goals, from a logical synthetic strategy and detailed purification protocols to robust analytical methods for structural elucidation and purity assessment. By employing the methodologies outlined herein—NMR for structural confirmation, mass spectrometry for molecular weight verification, reverse-phase HPLC for chemical purity, and chiral HPLC for enantiomeric excess—researchers can ensure the quality and reliability of this important synthetic intermediate, thereby advancing their scientific and pharmaceutical development objectives.

References

-

Bunce, R. A., et al. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 16(8), 6433-6478. Available at: [Link]

-

Supporting Information for various Boc-protected compounds. Royal Society of Chemistry. Available at: [Link]

- Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Drug Separation. In Encyclopedia of Physical Science and Technology (3rd ed.). Academic Press.

- Beaumont, D., Waigh, R. D., Sunbhanich, M., & Nott, M. W. (1983). Synthesis of 1-(aminomethyl)

2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline solubility

An In-Depth Technical Guide to the Solubility of 2-Aminomethyl-1-N-Boc-1,2,3,4-tetrahydroquinoline: A Predictive and Experimental Approach

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This compound is a heterocyclic compound featuring a valuable tetrahydroquinoline scaffold, which is prevalent in numerous medicinal agents.[1] The presence of the tert-butyloxycarbonyl (Boc) protecting group significantly modifies its physicochemical properties, making a thorough understanding of its solubility profile essential for researchers in drug discovery and development. This guide provides a comprehensive framework for both predicting and experimentally determining the solubility of this compound. We delve into the theoretical principles governing its solubility, present detailed, field-proven protocols for thermodynamic and kinetic solubility assays, and discuss the application of this data in a research context. This document is intended to serve as a practical and authoritative resource for scientists navigating the challenges of early-stage drug development.

Part 1: Compound Profile: this compound

Chemical Structure and Core Properties

-

Compound Name: this compound

-

Molecular Weight: 262.35 g/mol [4]

-

Structure: (Note: A representative image would be placed here in a final document.)

The structure combines a bicyclic tetrahydroquinoline core with a primary aminomethyl substituent at the 2-position and a Boc protecting group on the quinoline nitrogen. This combination of features dictates its solubility behavior.

The Role of the Constituent Moieties

The Tetrahydroquinoline Scaffold: This structural motif is a cornerstone in medicinal chemistry, found in a wide array of biologically active compounds, including antiviral, antiarrhythmic, and antimalarial agents.[1] Its rigid, partially saturated structure often serves as a privileged scaffold for interacting with biological targets.

The N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is an indispensable tool in organic synthesis for masking the reactivity of amines.[6] Its introduction fundamentally alters the parent molecule's properties:

-

Increased Lipophilicity: The bulky, non-polar tert-butyl component significantly increases the molecule's affinity for non-polar environments.[7]

-

Hydrogen Bonding: The carbamate linkage introduces polar character and potential hydrogen bond acceptors, contributing to solubility in some polar solvents.[7]

-

Basicity Masking: The Boc group effectively masks the basicity of the quinoline nitrogen, preventing its protonation in acidic media.

Part 2: Theoretical Framework and Predictive Analysis

Before embarking on time- and resource-intensive experimental work, a theoretical analysis can provide valuable guidance for solvent selection.[8] The age-old principle of "like dissolves like" remains a powerful predictive tool.[8]

Qualitative Solubility Prediction

By dissecting the structure of this compound, we can infer its likely solubility:

-

Aqueous Solubility (Low): The large, non-polar Boc group and the bicyclic hydrocarbon framework are expected to dominate, leading to poor solubility in water and aqueous buffers. The free primary amine offers a site for hydrogen bonding and potential protonation, but this is unlikely to overcome the lipophilicity of the rest of the molecule.

-

Polar Aprotic Solvents (Good to Moderate): Solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Tetrahydrofuran (THF) should be effective. The polar carbamate group and the primary amine can interact favorably with these solvents.

-

Polar Protic Solvents (Moderate): Alcohols like methanol and ethanol are likely to be reasonably good solvents, capable of hydrogen bonding with the amine and carbamate functionalities.

-

Non-Polar Solvents (Moderate to Low): Solubility in solvents like toluene or hexane is expected to be limited. While the Boc group and aromatic ring contribute non-polar character, the presence of the primary amine and carbamate reduces overall compatibility. Dichloromethane (DCM) may represent a good balance and is often an effective solvent for Boc-protected compounds.[7]

Computational Prediction Methods

For more quantitative estimates, various computational models can be employed. These data-driven approaches use machine learning or quantitative structure-property relationship (QSPR) models to predict solubility based on molecular descriptors.[9][10][11] While powerful for screening large numbers of compounds, it is critical to recognize that their accuracy is highly dependent on the similarity of the target molecule to the compounds in the model's training set.[8]

Part 3: Experimental Determination of Solubility

Experimental measurement remains the definitive method for establishing a compound's solubility. Two distinct but complementary types of solubility are typically measured in drug development: thermodynamic and kinetic.[12][13]

Thermodynamic (Equilibrium) Solubility

This is the "true" solubility of a compound, representing the concentration of a saturated solution in equilibrium with an excess of the solid material at a specific temperature and pressure.[14] The shake-flask method is the universally recognized gold standard for this determination due to its reliability.[15]

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a precisely known volume of a test solvent (e.g., Water, PBS pH 7.4, Methanol, Acetonitrile). The excess solid is crucial to ensure equilibrium with the solid phase is achieved.[15]

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C). Agitate for a period sufficient to reach equilibrium, commonly 24 to 48 hours.[14][16]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle. Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant from each vial. Causality Check: It is critical to avoid disturbing the solid pellet, as this is the most common source of erroneously high solubility values.

-

Dilution: Dilute the supernatant sample with a suitable mobile phase or solvent to bring the concentration within the linear range of the chosen analytical method.

-

Quantification: Analyze the concentration of the diluted supernatant using a validated, high-sensitivity analytical method, such as HPLC-UV or LC-MS/MS. A standard calibration curve must be prepared using the same compound to ensure accurate quantification.

-

Calculation: Calculate the original solubility in the test solvent, accounting for the dilution factor. Express the result in units such as mg/mL or µM.

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Kinetic Solubility

Kinetic solubility measures the concentration at which a compound precipitates out of a solution when added from a concentrated organic stock (typically DMSO).[12][13] This method is much faster and more amenable to high-throughput screening, making it invaluable during early lead identification and optimization.[13][13][16]

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Plate Preparation: Using a liquid handler, dispense the aqueous test buffer (e.g., PBS pH 7.4) into the wells of a microplate (e.g., 384-well format).

-

Compound Addition: Add small volumes of the DMSO stock solution to the aqueous buffer in a serial manner to create a range of concentrations. The final DMSO concentration should be kept low and constant (e.g., 1-2%) across all wells to minimize its solubilizing effect.

-

Incubation: Allow the plate to incubate at room temperature for a short period (e.g., 1-2 hours) to allow for precipitation.

-

Measurement: Measure the turbidity or light scattering in each well using a microplate nephelometer.[16] The intensity of scattered light is directly proportional to the amount of precipitated compound.

-

Data Analysis: The kinetic solubility is defined as the concentration at which the light scattering signal begins to significantly increase above the background, indicating the onset of precipitation.

Caption: High-throughput workflow for Kinetic Solubility determination.

Part 4: Data Presentation and Application

The results from solubility experiments should be tabulated clearly to facilitate analysis and decision-making.

Predicted and Experimental Solubility Profile (Template)

| Solvent/Medium | Predicted Solubility | Thermodynamic Solubility (mg/mL) | Kinetic Solubility (µM) |

| Water | Low | Experimental Value | Experimental Value |

| PBS (pH 7.4) | Low | Experimental Value | Experimental Value |

| Dimethyl Sulfoxide (DMSO) | High | Experimental Value | N/A |

| Methanol (MeOH) | Moderate | Experimental Value | N/A |

| Dichloromethane (DCM) | Good | Experimental Value | N/A |

| Tetrahydrofuran (THF) | Good | Experimental Value | N/A |

| Toluene | Low | Experimental Value | N/A |

Application in Drug Development

-

Lead Optimization: Poor kinetic solubility often flags potential issues with absorption and bioavailability, guiding medicinal chemists to modify the structure to improve this property.[13]

-

Formulation Development: Thermodynamic solubility data is essential for developing viable formulations. It dictates the maximum achievable concentration in a given vehicle, which is critical for preclinical toxicology studies and final dosage form design.

-

Biopharmaceutical Classification System (BCS): Solubility data, along with permeability data, is used to classify drug candidates under the BCS, which helps predict their in vivo behavior and informs regulatory strategy.[12]

Part 5: Conclusion

A comprehensive understanding of the solubility of this compound is not merely an academic exercise but a fundamental prerequisite for its successful development as a potential therapeutic agent. This guide outlines a dual approach, combining theoretical prediction with robust experimental validation. By employing the detailed shake-flask protocol for definitive thermodynamic data and the high-throughput nephelometry assay for early-stage kinetic screening, researchers can generate the critical data needed to make informed decisions, mitigate development risks, and accelerate the progression of promising compounds from the laboratory to the clinic.

References

-

Title: Physics-Based Solubility Prediction for Organic Molecules Source: Chemical Reviews URL: [Link]

-

Title: Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models Source: PubMed Central (Journal of Computer-Aided Molecular Design) URL: [Link]

-

Title: How To Predict Solubility Of Organic Compounds? Source: YouTube (Chemistry For Everyone) URL: [Link]

-

Title: Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics Source: AIChE Journal URL: [Link]

-

Title: Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents Source: ChemRxiv (Cambridge Open Engage) URL: [Link]

-

Title: Experimental and Computational Methods Pertaining to Drug Solubility Source: ResearchGate (from "Profiles of Drug Substances, Excipients and Related Methodology") URL: [Link]

-

Title: SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT Source: PharmaTutor URL: [Link]

-

Title: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs Source: Lund University Publications URL: [Link]

-

Title: Drug solubility: why testing early matters in HTS Source: BMG LABTECH URL: [Link]

-

Title: 2-Aminomethyl-1,2,3,4-tetrahydroquinoline Source: PubChem URL: [Link]

-

Title: Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow Source: Organic Process Research & Development - ACS Publications URL: [Link]

-

Title: N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions Source: NIH National Library of Medicine URL: [Link]

-

Title: this compound hydrochloride CAS NO.811842-15-6 Source: LookChem URL: [Link]

-